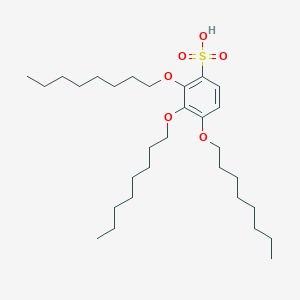
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid is an organic compound with the molecular formula C30H54O6S . This compound is characterized by its benzene ring substituted with three octyloxy groups and a sulfonic acid group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions . The octyloxy groups are introduced through nucleophilic substitution reactions using octanol and a suitable leaving group, such as a halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to modify the sulfonic acid group.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, reduced derivatives, and substituted benzene derivatives .
Scientific Research Applications
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Tris(octyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and octyloxy substituents. The sulfonic acid group can form hydrogen bonds and ionic interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can affect enzyme activity, protein binding, and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the octyloxy groups, making it less hydrophobic.
2,4,6-Tris(octyloxy)benzene-1-sulfonic acid: Similar structure but different substitution pattern.
Octylbenzenesulfonic acid: Contains only one octyloxy group.
Uniqueness
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds .
Properties
CAS No. |
113962-69-9 |
|---|---|
Molecular Formula |
C30H54O6S |
Molecular Weight |
542.8 g/mol |
IUPAC Name |
2,3,4-trioctoxybenzenesulfonic acid |
InChI |
InChI=1S/C30H54O6S/c1-4-7-10-13-16-19-24-34-27-22-23-28(37(31,32)33)30(36-26-21-18-15-12-9-6-3)29(27)35-25-20-17-14-11-8-5-2/h22-23H,4-21,24-26H2,1-3H3,(H,31,32,33) |
InChI Key |
ZPHOHXUOBAEBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)S(=O)(=O)O)OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
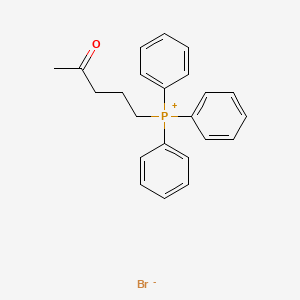
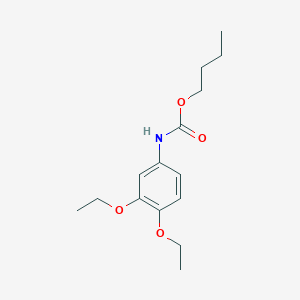
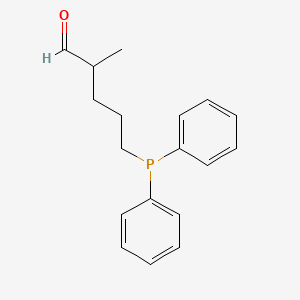
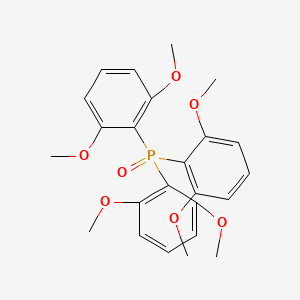

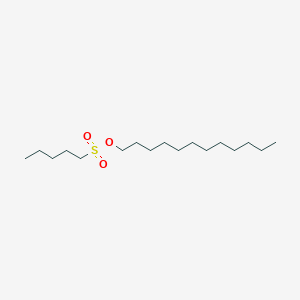
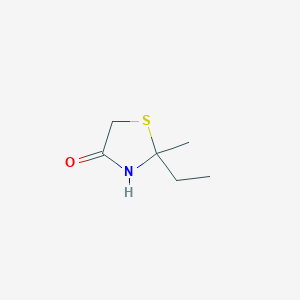
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
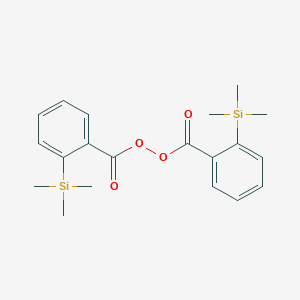
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
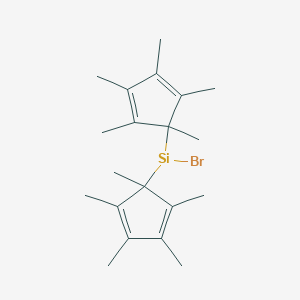
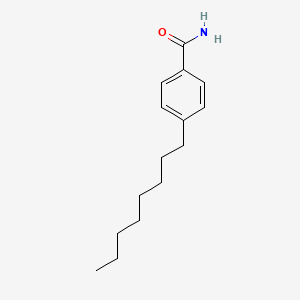
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
